Methyl 3-(dimethylamino)-4-methoxybenzoate can be classified as an aromatic ester. It is derived from 3-(dimethylamino)-4-methoxybenzoic acid through esterification with methanol. The compound is often explored for its pharmacological properties, particularly in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various bioactive molecules.
The synthesis of methyl 3-(dimethylamino)-4-methoxybenzoate can be achieved through several methods, primarily involving the reaction of 3-hydroxy-4-methoxybenzoic acid with dimethylamine and formaldehyde.
The molecular formula for methyl 3-(dimethylamino)-4-methoxybenzoate is . The structure features:
Methyl 3-(dimethylamino)-4-methoxybenzoate can participate in various chemical reactions:
The mechanism of action of methyl 3-(dimethylamino)-4-methoxybenzoate primarily involves its interaction with biological targets:
Methyl 3-(dimethylamino)-4-methoxybenzoate exhibits several notable physical and chemical properties:
This compound has potential applications in various scientific fields:
Methyl 3-(dimethylamino)-4-methoxybenzoate represents a structurally sophisticated benzoate ester derivative characterized by strategically positioned electron-donating substituents. This compound exemplifies the critical intersection of aromatic substitution patterns and functional group interplay in advanced synthetic intermediates. Its molecular architecture combines methoxy and dimethylamino groups ortho to the ester functionality, creating electronic properties that facilitate diverse chemical transformations essential in complex molecule construction. As specialty chemical manufacturers list this compound (CAS 344332-16-7) with standardized specifications including molecular weight (209.24 g/mol) and formula (C11H15NO3), its commercial availability underscores its established role in modern organic synthesis pipelines [1] [2]. The compound's significance extends beyond its immediate reactivity to its embodiment of molecular design principles enabling pharmaceutical innovation.
Systematic naming identifies this compound as methyl 3-(dimethylamino)-4-methoxybenzoate, following IUPAC substitutive nomenclature rules that prioritize the benzoate core while specifying substituent positions and identities. The canonical SMILES representation (CN(C)C1=C(C=CC(=C1)C(=O)OC)OC) precisely encodes its connectivity: a benzoate framework with methoxy (–OCH3) at position 4 and dimethylamino (–N(CH3)2) at position 3 relative to the ester group [1] [2]. This arrangement situates the compound within the broader class of meta-amino,para-alkoxy benzoic acid derivatives, characterized by distinctive electronic distributions. The dimethylamino group acts as a potent π-electron donor through resonance (+M effect), while the ester functionality serves as an electron-withdrawing group (–M effect), creating a polarized electronic environment across the aromatic ring. This polarization profoundly influences reactivity patterns, directing electrophiles to specific ring positions and facilitating participation in advanced heterocycle formation through intramolecular cyclizations or nucleophilic displacement reactions.
Table 1: Nomenclature and Identifiers of Methyl 3-(Dimethylamino)-4-Methoxybenzoate
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | Methyl 3-(dimethylamino)-4-methoxybenzoate |
CAS Registry Number | 344332-16-7 |
Canonical SMILES | CN(C)C1=C(C=CC(=C1)C(=O)OC)OC |
Key Synonyms | 3-Dimethylamino-4-methoxy-benzoic acid methyl ester; AGN-PC-00KLGK; CTK8B9093; ANW-62001; 3-Dimethylamino-anissaeure-methylester [1] [2] |
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
The synthetic lineage of advanced benzoate derivatives traces a path from simple amino-methoxybenzoates to complex dimethylamino variants. Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6) emerged as a foundational precursor, enabling early exploration of electrophilic substitution chemistry and diazotization pathways [3] [5]. Its structural limitations in electron donation capacity and stability, however, spurred development of tertiary amine analogs. The introduction of dimethylamine via N-methylation represented a pivotal advancement, significantly altering the electronic character of the molecule while enhancing stability against oxidation. This progression continued with the synthesis of methyl 3,5-bis(dimethylamino)-4-methoxybenzoate (CAS 61544-40-9), which demonstrated the profound electronic activation achievable through multiple dimethylamino substitutions [6]. The development of methyl 3-(dimethylamino)-4-methoxy-5-(methylamino)benzoate (CAS 61544-39-6) further illustrated the nuanced control achievable through mixed amino functionalities [10]. Each evolutionary stage expanded the reactivity profile and utility of these benzoate platforms in complex molecule synthesis.
Table 2: Evolutionary Development of Substituted Benzoate Intermediates
Compound (CAS Number) | Structural Features | Synthetic Significance |
---|---|---|
Methyl 3-amino-4-methoxybenzoate (24812-90-6) [3] [5] | Primary amine ortho to methoxy group | Fundamental building block for diazotization and electrophilic substitution chemistry; limited by amine oxidation sensitivity |
Methyl 3-(dimethylamino)-4-methoxybenzoate (344332-16-7) [1] [2] | Tertiary dimethylamino group | Enhanced electron donation (+M effect), improved stability, directed metalation capability |
Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate (61544-40-9) [6] | Dual dimethylamino groups ortho to methoxy | Hyperactivated aromatic system for nucleophilic displacement or electrophilic capture |
Methyl 3-(dimethylamino)-4-methoxy-5-(methylamino)benzoate (61544-39-6) [10] | Mixed tertiary and secondary amines | Differential reactivity for selective transformations at primary vs. tertiary amine sites |
This compound exemplifies the critical function of specialized synthons in pharmaceutical manufacturing, where its dimethylamino pharmacophore serves dual purposes in molecular recognition and synthetic manipulation. The dimethylamino group features prominently in FDA-approved drugs, contributing to enhanced solubility, bioavailability, and target engagement through hydrogen bonding and electrostatic interactions [9]. Its electron-donating properties significantly influence metabolic stability and clearance pathways, making it a crucial design element in medicinal chemistry optimization. From a process chemistry perspective, the molecule serves as a versatile precursor in multi-step syntheses:
Neuroactive Agents: The dimethylamino group directly incorporates into acetylcholine esterase inhibitors like rivastigmine, where the tertiary amine functionality is essential for catalytic site interaction. The benzoate framework provides a rigid aromatic platform for constructing complex heterocyclic systems central to neurological therapeutics [9].
Antidepressant Synthesis: Advanced intermediates for serotonin-norepinephrine reuptake inhibitors (SNRIs) such as desvenlafaxine exploit the electron-rich aromatic system for key carbon-carbon bond formations. The dimethylamino group facilitates lithiation at ortho positions or serves as a directing group for transition metal-catalyzed couplings, enabling efficient construction of the phenethylamine core [9].
Structural Diversification: The molecule undergoes regioselective functionalization through electrophilic aromatic substitution (favored at C5/C6 positions due to the +M effect of the dimethylamino group) or directed ortho-metalation. This enables installation of halogens, aldehydes, or carboxylic acid handles for subsequent fragment coupling [1] [8].
The dimethylamino group presents specific process chemistry considerations, particularly regarding potential nitrosamine (NDMA) formation during synthesis or storage. Mitigation strategies include strict control of nitrite impurities, addition of radical scavengers (ascorbic acid), and optimized storage conditions [9]. This exemplifies the compound's role at the interface of molecular design and practical manufacturing requirements.
Table 3: Synthetic Utility in Pharmaceutical Chemistry
Transformation Pathway | Key Applications | Pharmacophore Contribution |
---|---|---|
Ester Hydrolysis/Condensation | Amide bond formation for peptidomimetics | Retention of dimethylamino group for target engagement |
Directed Ortho-Metalation | Functionalization at C5/C6 positions for fragment coupling | Dimethylamino group acts as directing group for regioselective lithiation |
N-Demethylation/Modification | Creation of secondary amines for cyclization | Tertiary amine as synthetic handle for molecular complexity |
Catalytic Hydrogenation | Reduction to benzyl alcohol derivatives | Preservation of dimethylamino group in reduced scaffolds |
Electrophilic Aromatic Substitution | Bromination, nitration for advanced intermediates | Electron-donating capacity activates ring toward electrophiles |
The compound's synthetic versatility extends to its participation in transition metal-catalyzed processes. The dimethylamino group's coordination capability with palladium, copper, and nickel catalysts facilitates cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura couplings) that would otherwise require complex protecting group strategies. This catalytic compatibility enables streamlined synthesis of complex molecular architectures found in drug candidates targeting neurological disorders, oncology, and infectious diseases [8] [9]. The molecular weight (209.24 g/mol) and calculated properties (PSA ≈ 38.77 Ų, LogP ≈ 1.55) align with desirable characteristics for advanced intermediates in drug discovery, balancing solubility and permeability requirements for subsequent biological screening [2]. As synthetic methodologies advance, this benzoate derivative continues to serve as a molecular platform for innovation in pharmaceutical development.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: